molecular formula C18H20ClN5 B5796405 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5796405
M. Wt: 341.8 g/mol
InChI Key: MUTUGZFNWKIGOQ-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 1 and a seven-membered azepane ring at position 2.

Properties

IUPAC Name

4-(azepan-1-yl)-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c19-15-7-5-14(6-8-15)12-24-18-16(11-22-24)17(20-13-21-18)23-9-3-1-2-4-10-23/h5-8,11,13H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTUGZFNWKIGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azepane ring: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.

    Attachment of the 4-chlorobenzyl group: This can be done through alkylation reactions using 4-chlorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the azepane ring or the pyrazolopyrimidine core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the benzyl or pyrazolopyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for various medicinal applications, particularly in cancer research. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. The compound is believed to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to reduced proliferation of cancer cells.

  • Case Study : A study demonstrated that compounds similar to 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine showed IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 and HCT-116, indicating strong antiproliferative effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in signal transduction pathways. This inhibition can disrupt cancer cell survival mechanisms.

  • Mechanism of Action : The compound binds to allosteric sites on enzymes, leading to conformational changes that inhibit their activity. This mechanism is particularly relevant in targeting kinases and phosphatases involved in tumor growth .

Biological Research Applications

Beyond its potential as an anticancer agent, this compound is also utilized in various biological research contexts.

Structure-Activity Relationship Studies

Researchers are exploring the structure-activity relationships (SAR) of this compound to develop more potent analogs. By modifying different parts of the molecule, scientists aim to enhance its efficacy and selectivity against specific targets.

Chemical Biology

This compound serves as a tool in chemical biology for studying interactions between small molecules and biological systems. It helps elucidate the roles of specific proteins in cellular processes.

Summary of Findings

The applications of this compound are diverse and promising:

Application AreaDescription
Anticancer Research Inhibits CDK2; potential for novel therapies
Enzyme Inhibition Disrupts signal transduction pathways
SAR Studies Development of more effective analogs
Chemical Biology Investigates molecular interactions

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, compounds of this class might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidine derivatives vary in substituents at positions 1, 4, and 6, leading to distinct biological and physicochemical profiles. Below is a comparative analysis:

Compound Name Substituents (Position) Key Features Biological Activity/Applications Reference
4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-chlorobenzyl; 4: azepan-1-yl Flexible azepane ring; high lipophilicity Kinase inhibition (inferred from analogs)
Ibrutinib 1: Piperidinyl; 3: 4-phenoxyphenyl Covalent BTK inhibitor; purine-mimetic scaffold Treatment of B-cell malignancies
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: Methyl; 4: Cl; 6: ClCH2 Reactive chlorides for derivatization; synthetic intermediate Precursor for antibacterial agents
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Fused thieno-pyrimidine system Hybrid structure; planar aromatic system Anticancer and antimicrobial activity
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4: Hydrazinyl; 6: Methyl Versatile hydrazine group for Schiff base formation Anticancer and enzyme inhibition
1-(4-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4: 4-Methylpiperidin-1-yl Rigid piperidine ring; improved metabolic stability Kinase inhibition (predicted)

Key Comparisons:

Substituent Flexibility vs. Rigidity: The azepane ring in the target compound offers greater flexibility compared to the piperidine ring in 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine . This flexibility may enhance binding to allosteric kinase pockets but could reduce metabolic stability. In contrast, the fused thieno-pyrimidine system in ’s compound increases planarity, favoring intercalation with DNA or enzyme active sites .

Reactivity and Synthetic Utility :

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () contains reactive chlorides, enabling facile substitution at positions 4 and 4. This contrasts with the azepan-1-yl group, which requires multi-step synthesis via condensation or nucleophilic substitution .

Biological Activity: Hydrazine derivatives () exhibit broad-spectrum anticancer activity due to their ability to form Schiff bases with carbonyl groups in target enzymes. The azepan-1-yl analog’s activity may depend on steric compatibility with kinase ATP-binding pockets, similar to ibrutinib’s mechanism . Benzothiazole-substituted analogs () show potent activity against Pseudomonas aeruginosa, suggesting that electron-withdrawing groups (e.g., 4-chlorobenzyl) could enhance antimicrobial effects .

Piperazine-containing analogs () demonstrate improved solubility due to basic nitrogen atoms, whereas azepane’s larger ring may reduce aqueous solubility .

Biological Activity

4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C17H18ClN5
  • Molecular Weight : 327.8 g/mol
  • IUPAC Name : 4-(azepan-1-yl)-1-(4-chlorobenzyl)pyrazolo[3,4-d]pyrimidine
  • Canonical SMILES : C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, leading to reduced cell proliferation in cancer cells. Additionally, the compound has shown potential in modulating adenosine receptors, which are critical in various physiological processes, including immune response and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various human cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : It effectively reduces the growth rate of cancer cells by inducing apoptosis.
  • Selectivity : The presence of the azepane ring enhances selectivity towards cancerous cells compared to normal cells.

Antiviral Properties

In addition to its anticancer effects, the compound has been investigated for antiviral activities. Preliminary studies suggest it may inhibit viral replication through:

  • Interaction with Viral Proteins : By binding to specific viral proteins, it may prevent the virus from hijacking host cellular machinery.
  • Modulation of Immune Response : Its effects on adenosine receptors could enhance antiviral immune responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key observations include:

  • Chlorine Substitution : The presence of the 4-chloro group on the benzyl moiety increases potency against certain cancer cell lines.
  • Azepane Ring Influence : The azepane ring contributes to improved solubility and bioavailability, enhancing overall efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated potent inhibition of CDK2 with an IC50 value of 0.36 µM in vitro.
Reported significant reduction in proliferation rates in HeLa and HCT116 cells with a notable selectivity index over normal fibroblasts.
Investigated antiviral properties showing potential inhibition of viral replication in preclinical models.

Q & A

Basic Research Questions

Q. How can the synthetic route for 4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with diketones/aldehydes under acidic/basic conditions to form the pyrazolo[3,4-d]pyrimidine core . Subsequent nucleophilic substitution introduces the 4-chlorobenzyl group. Optimization can include:

  • Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to minimize side products .
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres to stabilize reactive intermediates .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) for cyclization while avoiding decomposition .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., azepane ring integration at δ 1.4–3.0 ppm, aromatic protons at δ 7.2–7.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C20_{20}H23_{23}ClN6_6 expected m/z 406.17) .
  • X-ray crystallography : Resolves conformational ambiguities, such as the orientation of the azepane ring relative to the pyrimidine core .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Anticancer screening : Use MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Broth microdilution assays for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., azepane vs. piperazine substituents) influence target selectivity in kinase inhibition?

  • Methodological Answer :

  • Molecular docking : Compare binding poses in ATP-binding pockets (e.g., EGFR PDB:1M17) using AutoDock Vina .
  • SAR studies : Replace azepane with smaller rings (piperidine) to assess steric effects. Data from analogues show piperazine derivatives exhibit 2–3× higher selectivity for Abl1 kinase .
  • Free-energy calculations : Use MM-GBSA to quantify binding affinity differences .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Physicochemical profiling : Measure logP (e.g., shake-flask method) and pKa_a (potentiometric titration) to correlate with experimental solubility .
  • Salt formation : Co-crystallize with citric acid or HCl to enhance aqueous solubility .
  • In silico modeling : Use GastroPlus™ to predict absorption differences between derivatives with/without 4-chlorobenzyl groups .

Q. How can in vivo pharmacokinetic parameters (e.g., half-life, clearance) be predicted during early-stage development?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate metabolic stability .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Allometric scaling : Correlate rodent pharmacokinetic data with human predictions using WinNonlin® .

Key Challenges & Recommendations

  • Synthetic bottlenecks : Side reactions during azepane coupling require strict anhydrous conditions .
  • Target ambiguity : Use CRISPR-Cas9 knockout models to validate kinase targets .
  • Data reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.